molecular formula C21H22O8 B11046887 6,7-dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one

6,7-dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one

Katalognummer B11046887
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: CYOJVRDOUOSYBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one is a complex organic compound with the molecular formula C21H24O8. It belongs to the class of chromones, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,7-dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dimethoxy-4H-chromen-4-one: Lacks the tetramethoxyphenyl group, leading to different chemical and biological properties.

    3-(2,3,4,5-Tetramethoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the dimethoxy groups on the chromone ring.

    Flavones and Isoflavones: Structurally related compounds with diverse biological activities.

Uniqueness

6,7-Dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C21H22O8

Molekulargewicht

402.4 g/mol

IUPAC-Name

6,7-dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-15-8-12-14(9-16(15)24-2)29-10-13(18(12)22)11-7-17(25-3)20(27-5)21(28-6)19(11)26-4/h7-10H,1-6H3

InChI-Schlüssel

CYOJVRDOUOSYBX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC(=C(C(=C3OC)OC)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.